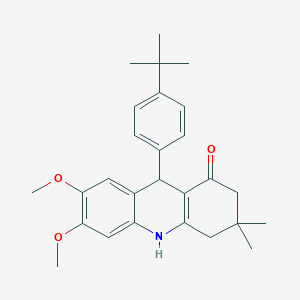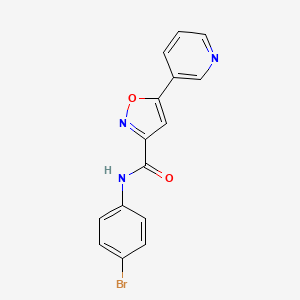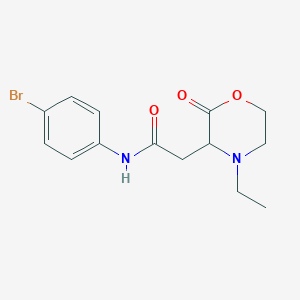![molecular formula C23H16BrClN2O2S B4837986 N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-step chemical processes, including the Passerini three-component reaction, showcasing the versatility and complexity of synthetic strategies for these compounds (Taran et al., 2014). The synthesis process often aims at introducing functional groups that contribute to the compound's biological activity and chemical properties.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planar conformation, which is crucial for their interaction with biological targets. The structure involves intramolecular hydrogen bonds that contribute to the overall stability and planarity of the molecule. These structural features are critical for the biological activity and interaction with other molecules (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including aminolysis and alkylation, to introduce different functional groups. These reactions are essential for modifying the compound's chemical and biological properties. The ability to undergo such reactions demonstrates the compound's versatility and potential for the development of novel therapeutic agents (Berest et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of the substituents. These properties are crucial for determining the compound's stability, formulation, and delivery in potential therapeutic applications. Studies focusing on the crystal structure provide insights into the compound's molecular arrangements and intermolecular interactions, which are essential for understanding its physical properties (Ping, 2007).
Chemical Properties Analysis
The chemical properties of "N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide" and related compounds are determined by their functional groups, which affect their reactivity, acidity, basicity, and other chemical behaviors. These properties play a crucial role in the compound's mechanism of action, interaction with biological molecules, and potential therapeutic efficacy. Understanding these chemical properties is essential for the development and optimization of new chemical entities for various applications (Alagarsamy et al., 2013).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O2S/c24-15-6-9-17(10-7-15)26-20(28)13-30-22-21(14-4-2-1-3-5-14)18-12-16(25)8-11-19(18)27-23(22)29/h1-12H,13H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXPLGXDMXBANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzoylamino)-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4837903.png)
![N-(4-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4837910.png)
![4-allyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4837911.png)
![1-(1-adamantyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4837920.png)
![7-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4837927.png)


![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4837959.png)
![3-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4837968.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B4837971.png)


![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)